molecular formula C9H12N4O2 B14877971 1-(3-Aminopropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-(3-Aminopropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14877971
M. Wt: 208.22 g/mol
InChI Key: PCOMNFIFVPJNDH-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, an aminopropyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the reaction time. Purification steps such as recrystallization, distillation, or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

1-(3-Aminopropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(3-Aminopropyl)imidazole: This compound has a similar aminopropyl group but differs in the ring structure.

    (3-Aminopropyl)triethoxysilane: It shares the aminopropyl group but has a silane moiety instead of a pyrimidine ring.

Uniqueness: 1-(3-Aminopropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its combination of functional groups and the presence of a pyrimidine ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

1-(3-aminopropyl)-3-methyl-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C9H12N4O2/c1-12-8(14)7(5-11)6-13(9(12)15)4-2-3-10/h6H,2-4,10H2,1H3

InChI Key

PCOMNFIFVPJNDH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN(C1=O)CCCN)C#N

Origin of Product

United States

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